molecular formula C12H15BrO5 B139981 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane CAS No. 151166-78-8

2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane

Cat. No. B139981
M. Wt: 319.15 g/mol
InChI Key: YZRUCLIDVRHJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane, also known as BTMD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTMD is a heterocyclic compound that contains a dioxolane ring and a bromine atom attached to a trimethoxyphenyl group.

Mechanism Of Action

The mechanism of action of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane is not fully understood. However, studies have shown that 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has also been shown to bind to metal ions and exhibit fluorescence, which makes it a potential candidate for metal ion sensing.

Biochemical And Physiological Effects

2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has been shown to exhibit cytotoxicity towards cancer cells. Studies have also shown that 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has low toxicity towards normal cells, which makes it a potential candidate for cancer therapy. 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has also been shown to exhibit fluorescent properties, which makes it a potential candidate for bioimaging and metal ion sensing.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane in lab experiments is its high purity and yield. The synthesis method for 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has been optimized for large-scale production, which makes it readily available for research purposes. However, one of the limitations of using 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane in lab experiments is its potential toxicity towards living organisms. Careful handling and disposal of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane are necessary to avoid any adverse effects.

Future Directions

There are several future directions for research on 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane. One potential direction is to study the mechanism of action of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane in more detail to understand its cytotoxicity towards cancer cells. Another potential direction is to explore the potential use of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane as a fluorescent probe for metal ion sensing in biological systems. Additionally, the use of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane as a building block for the synthesis of novel materials with unique properties is another potential direction for research.

Synthesis Methods

The synthesis of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane involves the reaction of 2-bromo-3,4,5-trimethoxybenzaldehyde with ethylene glycol in the presence of a catalyst. The reaction yields 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane in high purity and yield. The synthesis method has been optimized for large-scale production of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane.

Scientific Research Applications

2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has been used as a ligand for transition metal catalyzed reactions.

properties

CAS RN

151166-78-8

Product Name

2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane

Molecular Formula

C12H15BrO5

Molecular Weight

319.15 g/mol

IUPAC Name

2-(2-bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C12H15BrO5/c1-14-8-6-7(12-17-4-5-18-12)9(13)11(16-3)10(8)15-2/h6,12H,4-5H2,1-3H3

InChI Key

YZRUCLIDVRHJSW-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1)C2OCCO2)Br)OC)OC

Canonical SMILES

COC1=C(C(=C(C(=C1)C2OCCO2)Br)OC)OC

synonyms

2-(2-BROMO-3,4,5-TRIMETHOXYPHENYL)-1,3-DIOXOLANE

Origin of Product

United States

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